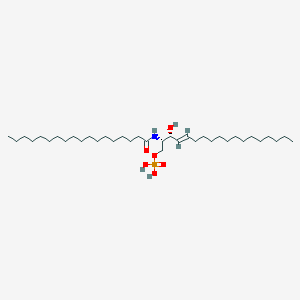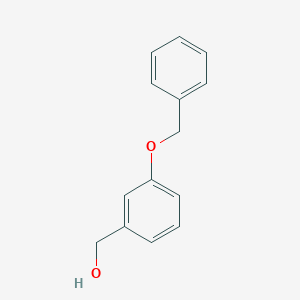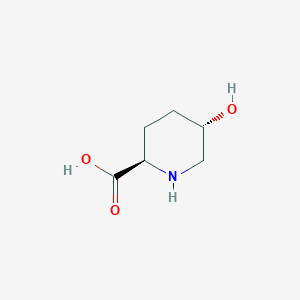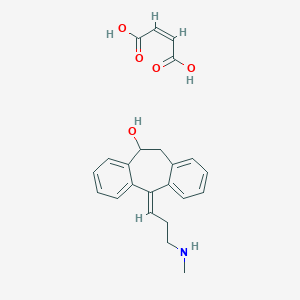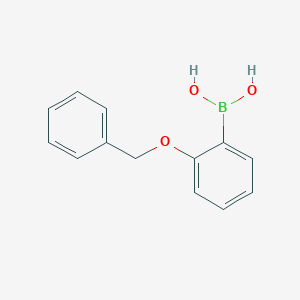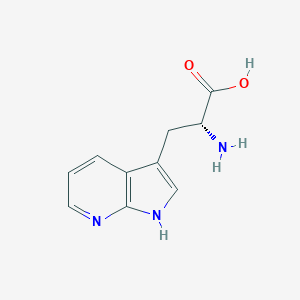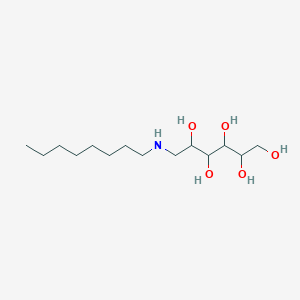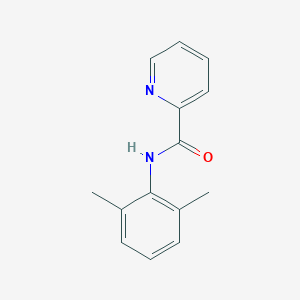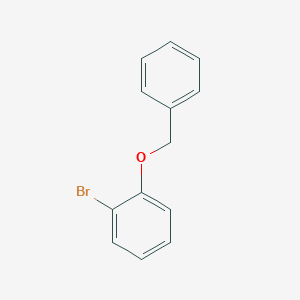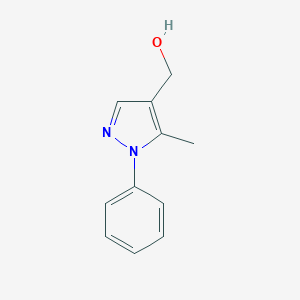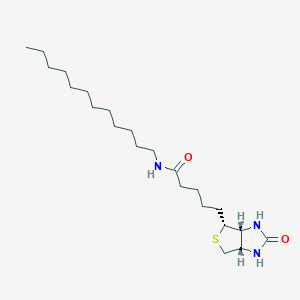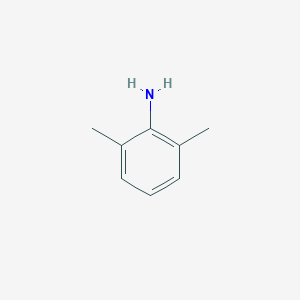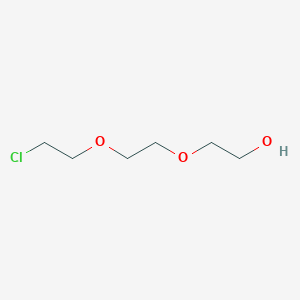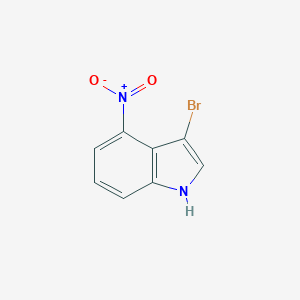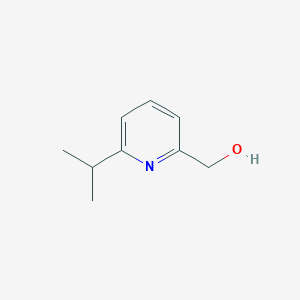
(6-Isopropylpyridin-2-yl)methanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(6-Isopropylpyridin-2-yl)methanol” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .
Aplicaciones Científicas De Investigación
Fuel and Energy
Methanol is increasingly being used as a clean fuel in cars, trucks, marine vessels, boilers, cookstoves, and kilns . It produces lower emissions and improves fuel efficiency .
Chemical Industry
Methanol is a highly versatile building block in the chemical industry, used in the manufacture of everyday products such as paints, carpeting, and plastics .
Pharmaceutical Intermediates
Pyridin-2-yl-methanones, which can be synthesized from pyridin-2-yl-methanes, are important pharmaceutical intermediates . They have gained extensive attention in recent years .
Copper Catalysis
Copper catalysis can be used to synthesize pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water . This method is efficient and operates under mild conditions .
Solvent in Pharmaceuticals
Isopropyl alcohol, which is part of the structure of “(6-Isopropylpyridin-2-yl)methanol”, is used as a solvent in pharmaceutical applications .
Wastewater Treatment
Pesticides
Pyridine derivatives are often used in the synthesis of pesticides . The pyridine ring can enhance the biological activity of pesticides, making them more effective.
Dyes
Pyridine derivatives can also be used in the synthesis of dyes . The nitrogen in the pyridine ring can form complex compounds with various metals, producing a wide range of colors.
Corrosion Inhibitors
Pyridine and its derivatives have been studied as corrosion inhibitors for metals . They can form a protective layer on the metal surface, preventing corrosion.
Electrolytes in Fuel Cells
Pyridine and its derivatives can be used as electrolytes in fuel cells . They can facilitate the movement of ions between the anode and cathode, enhancing the efficiency of the fuel cell.
Catalysts
Pyridine and its derivatives can act as catalysts in various chemical reactions . They can speed up the reaction rate without being consumed in the process.
Pharmaceuticals
Pyridine derivatives are used in the synthesis of various pharmaceuticals . They can enhance the therapeutic effects of drugs.
Direcciones Futuras
“(6-Isopropylpyridin-2-yl)methanol” is being researched for its potential applications, toxicology, and safety in scientific experiments, as well as future directions for its use. Methanol is seen as a promising feedstock due to its large reserves and relatively low cost when obtained from natural gas, coalbed methane, and shale gas . The transformation of methane to methanol has been extensively studied in the literature .
Propiedades
IUPAC Name |
(6-propan-2-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLWUHYWOHHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Isopropylpyridin-2-yl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


